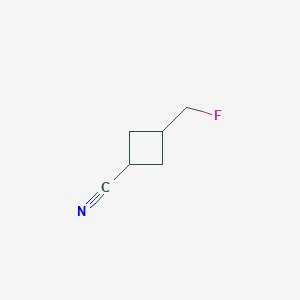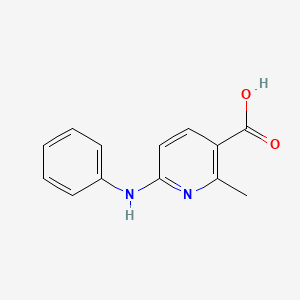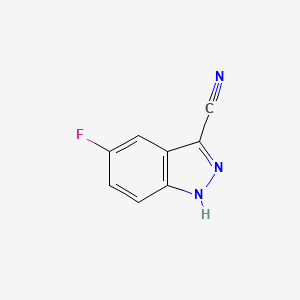
5-Fluoro-1H-indazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The addition of a fluorine atom and a carbonitrile group to the indazole core enhances its chemical properties, making it a valuable compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-fluoro-2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and dehydration to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the indazole ring .
Aplicaciones Científicas De Investigación
5-Fluoro-1H-indazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-3-carbonitrile: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Chloro-1H-indazole-3-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
5-Bromo-1H-indazole-3-carbonitrile: Contains a bromine atom, which affects its chemical behavior and applications.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-1H-indazole-3-carbonitrile makes it unique compared to its analogs. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. These properties make it a valuable compound for drug discovery and other scientific research .
Propiedades
Fórmula molecular |
C8H4FN3 |
|---|---|
Peso molecular |
161.14 g/mol |
Nombre IUPAC |
5-fluoro-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12) |
Clave InChI |
YBKJBAKFVUOBPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=NN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



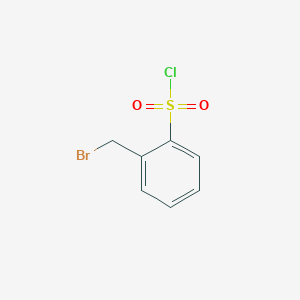

![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetic acid](/img/structure/B15230085.png)

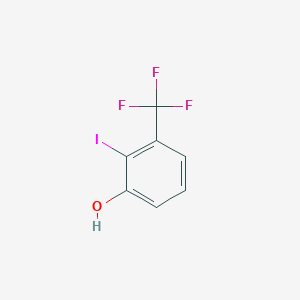
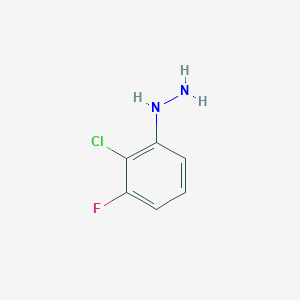

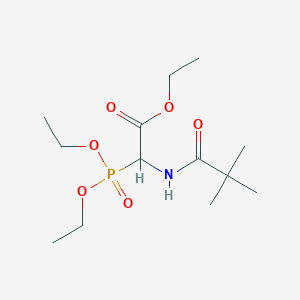
![2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
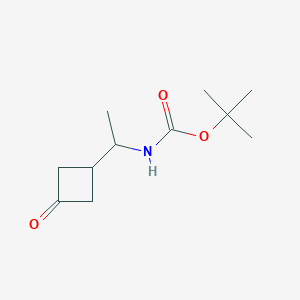
![5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B15230152.png)
